

# A Researcher's Guide to Commercially Available MAP17 Antibodies: A Comparative Overview

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For researchers, scientists, and drug development professionals investigating the role of the 17 kDa membrane-associated protein (MAP17), also known as PDZK1 interacting protein 1 (PDZK1IP1), selecting a reliable antibody is a critical first step. MAP17 is implicated in tumor biology and ion transport, making it a protein of significant interest.[1] This guide provides a comparative overview of commercially available MAP17 antibodies from various vendors, summarizing their specifications based on publicly available data.

Due to the absence of a direct, independent, head-to-head comparative study on the cross-reactivity and performance of these antibodies, this guide compiles information from vendor datasheets and available publications to aid in antibody selection. Researchers are strongly encouraged to perform in-house validation to ensure antibody performance in their specific experimental context.

### **Comparative Table of MAP17 Antibodies**

The following table summarizes the key characteristics of several commercially available **MAP17** antibodies. This information is intended to provide a snapshot for easy comparison.



Vendor	Catalog Number	Antibody Name/Clo ne	Туре	Host	Reactivity (Verified)	Validated Applicati ons
Abcam	ab156014	Anti-Map17 antibody [EPR10372 ]	Monoclonal	Rabbit	Human	WB, IHC-P
Sigma- Aldrich	MABC522	Anti- MAP17 Antibody, clone 165C	Monoclonal	Mouse	Human	WB, IHC
Proteintech	12518-1- AP	MAP17 / PDZK1IP1 antibody	Polyclonal	Rabbit	Human	IHC, IF/ICC, ELISA
Thermo Fisher Scientific	PA5-53252	MAP17 Polyclonal Antibody	Polyclonal	Rabbit	Human	WB, IHC-P,
Boster Bio	A01980	Anti- MAP17/PD ZK1IP1 Antibody	Polyclonal	Rabbit	Human, Mouse, Rat	WB, IHC
Human Protein Atlas	HPA01490 7	Anti- PDZK1IP1 Antibody	Polyclonal	Rabbit	Human	WB, IHC, ICC/IF

## **Experimental Protocols**

Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry, tailored for the detection of a small protein like **MAP17** (approximately 17 kDa).

## **Western Blotting Protocol for MAP17**



Given MAP17's small size, optimization of the Western Blotting protocol is crucial to prevent the protein from running off the gel or passing through the membrane during transfer.

- 1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Mix 20-30 μg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.
- 2. Gel Electrophoresis:
- Use a high-percentage Tris-Glycine gel (e.g., 15% or 4-20% gradient) to resolve the low molecular weight MAP17 protein.
- Run the gel at a constant voltage of 100-120V until the dye front reaches the bottom of the gel.
- 3. Protein Transfer:
- Transfer proteins to a 0.2  $\mu$ m pore size PVDF membrane to ensure efficient capture of the small **MAP17** protein.
- Perform a wet transfer at 100V for 30-45 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions, optimized for small proteins.
- 4. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary **MAP17** antibody (diluted in blocking buffer as per the vendor's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.



- Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Immunohistochemistry (IHC) Protocol for MAP17 in Paraffin-Embedded Tissues

This protocol is for the chromogenic detection of **MAP17** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- 1. Deparaffinization and Rehydration:
- Immerse slides in xylene (3 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
- · Rinse with distilled water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20 minutes. The optimal buffer should be determined empirically for each antibody.[2]
- Allow slides to cool to room temperature.
- 3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- · Rinse with PBS.
- Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30 minutes.



- Incubate with the primary MAP17 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- · Rinse with PBS (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Rinse with PBS.
- Incubate with a streptavidin-HRP complex for 30 minutes.
- Rinse with PBS.
- Visualize with a DAB substrate solution until the desired stain intensity develops.
- Rinse with distilled water.
- 4. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- · Mount with a permanent mounting medium.

## Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing antibody cross-reactivity and the general signaling context of **MAP17**.

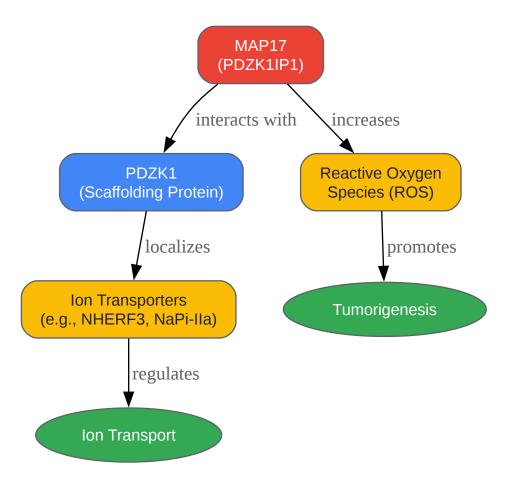






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Caption: Workflow for assessing the cross-reactivity of MAP17 antibodies.



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Caption: Simplified signaling context of MAP17.

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#### References

• 1. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]



- 2. cnio.es [cnio.es]
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